molecular formula C18H12FN5O2 B14991400 4-fluoro-N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

4-fluoro-N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

Cat. No.: B14991400
M. Wt: 349.3 g/mol
InChI Key: YXGCLQYXYBWDAL-UHFFFAOYSA-N
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Description

4-FLUORO-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE typically involves the construction of the triazolopyrimidine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the annulation of a pyrimidine moiety to a triazole ring can be achieved through various synthetic strategies .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups .

Scientific Research Applications

4-FLUORO-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.

  • **Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c

Properties

Molecular Formula

C18H12FN5O2

Molecular Weight

349.3 g/mol

IUPAC Name

4-fluoro-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C18H12FN5O2/c19-13-8-6-12(7-9-13)16(26)21-17-22-18-20-14(10-15(25)24(18)23-17)11-4-2-1-3-5-11/h1-10H,(H2,20,21,22,23,26)

InChI Key

YXGCLQYXYBWDAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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